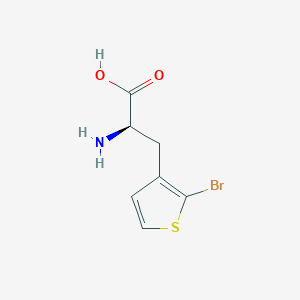

(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17809878

Molecular Formula: C7H8BrNO2S

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrNO2S |

|---|---|

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H8BrNO2S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |

| Standard InChI Key | KYVNKDPVZZZKOJ-RXMQYKEDSA-N |

| Isomeric SMILES | C1=CSC(=C1C[C@H](C(=O)O)N)Br |

| Canonical SMILES | C1=CSC(=C1CC(C(=O)O)N)Br |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a thiophene ring substituted with a bromine atom at the 2-position and an alanine side chain at the 3-position. The (2R) configuration refers to the stereochemistry of the alpha-carbon in the amino acid backbone, which influences its interactions with biological targets . The thiophene ring, a five-membered heterocycle containing sulfur, contributes to the molecule’s aromaticity and electronic properties, while the bromine atom enhances electrophilic reactivity .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid | |

| Molecular Formula | ||

| Molecular Weight | 250.12 g/mol | |

| XLogP3 | -0.7 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

Stereochemical Considerations

The (2R) enantiomer exhibits distinct biological activity compared to its (2S) counterpart. For example, the (S)-enantiomer of a related 5-bromothiophene derivative shows specific receptor-binding affinities , suggesting that the (2R) configuration may similarly influence target selectivity. The absolute configuration is critical for interactions with chiral biological environments, such as enzyme active sites .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, starting with bromination of thiophene derivatives. A reported method for analogous compounds employs palladium-catalyzed cross-coupling reactions to introduce the bromine substituent. The amino acid backbone is subsequently attached via alkylation or Michael addition, followed by resolution to isolate the (2R) enantiomer using chiral chromatography .

Table 2: Representative Synthesis Steps

| Step | Description | Techniques Used |

|---|---|---|

| 1 | Bromination of 3-thiophenecarboxylic acid | Electrophilic substitution |

| 2 | Introduction of alanine side chain | Alkylation |

| 3 | Enantiomeric resolution | Chiral HPLC |

Analytical Characterization

Purification and analysis rely on techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric purity.

-

Nuclear Magnetic Resonance (NMR): and NMR verify structural integrity and regioisomerism .

-

Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 248.94591 Da .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in aqueous solutions but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO). Its stability is pH-dependent, with degradation observed under strongly acidic or basic conditions. The bromine atom’s electronegativity increases the molecule’s susceptibility to nucleophilic substitution reactions .

Computational Predictions

-

LogP: A computed XLogP3 of -0.7 indicates moderate hydrophilicity .

-

pKa: The carboxylic acid group has a predicted pKa of 2.4, while the amino group’s pKa is 9.7, suggesting zwitterionic behavior at physiological pH .

Biological Activity and Applications

| Parameter | Value | Source |

|---|---|---|

| Acute Oral Toxicity | Category 3 (H301) | |

| Skin Irritation | Category 2 (H315) |

Comparative Analysis with Isomers

Positional Isomerism

The 2-bromo substitution on thiophene differs from 5-bromo analogs in electronic effects. The 2-position directs electrophilic reactions to the 5-position, altering reactivity patterns .

Enantiomeric Differences

The (2R) configuration may exhibit higher metabolic stability than the (2S)-enantiomer due to differential interactions with hepatic enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume